molecular formula C27H22ClN3O4 B14634774 2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione CAS No. 56532-85-5

2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione

Cat. No.: B14634774
CAS No.: 56532-85-5
M. Wt: 487.9 g/mol
InChI Key: FMOOUOXPMHKXAV-UHFFFAOYSA-N
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Description

2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione is a complex organic compound with a unique structure that combines several aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione typically involves multiple steps, starting from simpler aromatic compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce various new groups into the molecule .

Scientific Research Applications

2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or nucleic acids, altering their function or stability. The pathways involved might include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications and research studies .

Properties

CAS No.

56532-85-5

Molecular Formula

C27H22ClN3O4

Molecular Weight

487.9 g/mol

IUPAC Name

17-(3-butoxypropyl)-6-chloro-3,10,17-triazahexacyclo[13.6.2.02,10.04,9.012,22.019,23]tricosa-1(22),2,4(9),5,7,12,14,19(23),20-nonaene-11,16,18-trione

InChI

InChI=1S/C27H22ClN3O4/c1-2-3-12-35-13-4-11-30-25(32)17-7-6-16-22-19(9-8-18(23(17)22)26(30)33)27(34)31-21-10-5-15(28)14-20(21)29-24(16)31/h5-10,14H,2-4,11-13H2,1H3

InChI Key

FMOOUOXPMHKXAV-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=NC6=C(N5C4=O)C=CC(=C6)Cl)C1=O

Origin of Product

United States

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